molecular formula C14H21ClN2O B1388385 N-(3-Amino-4-chlorophenyl)octanamide CAS No. 1020055-90-6

N-(3-Amino-4-chlorophenyl)octanamide

Cat. No. B1388385
M. Wt: 268.78 g/mol
InChI Key: USDHZVJEGSNIBP-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)octanamide, also known as NAC, is an organic compound belonging to the family of amide compounds and is commonly used in scientific research. It is a white, crystalline powder with a molecular weight of 211.64 g/mol and a melting point of 183-185°C. NAC has been the subject of numerous scientific studies due to its potential therapeutic effects, such as its antioxidant and anti-inflammatory properties.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)octanamide has been studied extensively for its potential therapeutic effects. It has been shown to possess anti-inflammatory and antioxidant properties and has been evaluated for its potential therapeutic use in a variety of conditions, including cancer, neurodegenerative diseases, diabetes, and liver disease. N-(3-Amino-4-chlorophenyl)octanamide has also been studied for its potential to modulate the immune system and as a potential treatment for HIV/AIDS.

Mechanism Of Action

N-(3-Amino-4-chlorophenyl)octanamide has been shown to act as an antioxidant by scavenging reactive oxygen species and inhibiting the formation of lipid peroxidation products. It has also been shown to modulate the expression of several inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. N-(3-Amino-4-chlorophenyl)octanamide has also been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 and inducible nitric oxide synthase.

Biochemical And Physiological Effects

N-(3-Amino-4-chlorophenyl)octanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the production of nitric oxide and reduce the activation of nuclear factor kappa B. N-(3-Amino-4-chlorophenyl)octanamide has also been shown to reduce the production of reactive oxygen species and inhibit the formation of lipid peroxidation products.

Advantages And Limitations For Lab Experiments

N-(3-Amino-4-chlorophenyl)octanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is widely available. It is also relatively easy to synthesize and can be purified by recrystallization. However, N-(3-Amino-4-chlorophenyl)octanamide is a relatively unstable compound and is prone to hydrolysis, which can reduce its efficacy.

Future Directions

N-(3-Amino-4-chlorophenyl)octanamide has a wide range of potential applications in scientific research and clinical medicine. Further research is needed to evaluate the efficacy of N-(3-Amino-4-chlorophenyl)octanamide in the treatment of various diseases and conditions. It is also important to explore the potential of N-(3-Amino-4-chlorophenyl)octanamide to modulate the immune system and its potential use as an adjuvant therapy for HIV/AIDS. Additionally, further research is needed to evaluate the potential of N-(3-Amino-4-chlorophenyl)octanamide to act as an antioxidant and to reduce the formation of lipid peroxidation products. Finally, further research is needed to explore the potential of N-(3-Amino-4-chlorophenyl)octanamide to modulate the expression of inflammatory cytokines.

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-2-3-4-5-6-7-14(18)17-11-8-9-12(15)13(16)10-11/h8-10H,2-7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDHZVJEGSNIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291249
Record name N-(3-Amino-4-chlorophenyl)octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)octanamide

CAS RN

1020055-90-6
Record name N-(3-Amino-4-chlorophenyl)octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020055-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-chlorophenyl)octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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